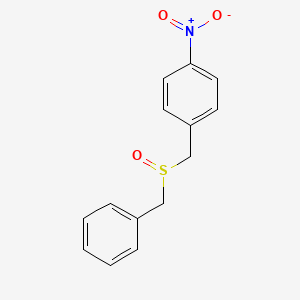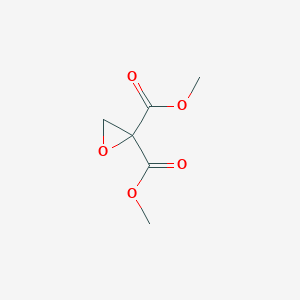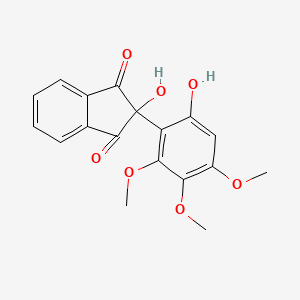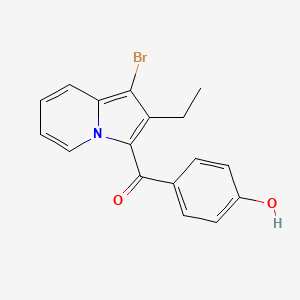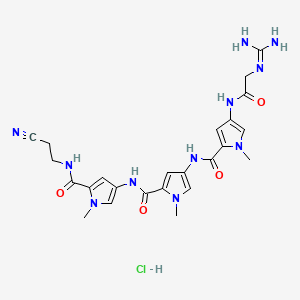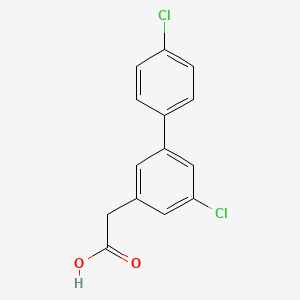
3-Biphenylacetic acid, 4',5-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Biphenylacetic acid, 4’,5-dichloro- is an organic compound with the molecular formula C14H10Cl2O2. It is a derivative of biphenylacetic acid, where two chlorine atoms are substituted at the 4’ and 5’ positions of the biphenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenylacetic acid, 4’,5-dichloro- typically involves the chlorination of biphenylacetic acid. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In industrial settings, the production of 3-Biphenylacetic acid, 4’,5-dichloro- may involve large-scale chlorination reactors where biphenylacetic acid is exposed to chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Biphenylacetic acid, 4’,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce biphenylacetic acid derivatives with reduced functional groups.
Applications De Recherche Scientifique
3-Biphenylacetic acid, 4’,5-dichloro- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Biphenylacetic acid, 4’,5-dichloro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Biphenylacetic acid, 4’-chloro-: A similar compound with a single chlorine substitution.
3-Biphenylacetic acid, 4’,5-dimethyl-: A derivative with methyl groups instead of chlorine atoms.
Uniqueness
3-Biphenylacetic acid, 4’,5-dichloro- is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The dichloro substitution can enhance its stability and modify its interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
75852-53-8 |
|---|---|
Formule moléculaire |
C14H10Cl2O2 |
Poids moléculaire |
281.1 g/mol |
Nom IUPAC |
2-[3-chloro-5-(4-chlorophenyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H10Cl2O2/c15-12-3-1-10(2-4-12)11-5-9(7-14(17)18)6-13(16)8-11/h1-6,8H,7H2,(H,17,18) |
Clé InChI |
JTPBUSTYAQQAAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CC(=C2)CC(=O)O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


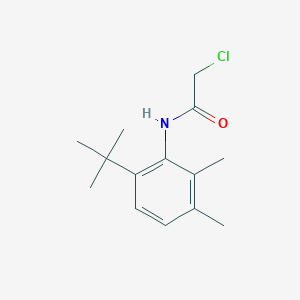


![5-Amino-2-{[6-(methanesulfinyl)pyridin-3-yl]amino}pyrimidin-4(3H)-one](/img/structure/B14443780.png)




